molecular formula C11H23NO4Si B8196503 (S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid

(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid

Cat. No.: B8196503
M. Wt: 261.39 g/mol
InChI Key: BUIUEPJGESNDEA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a compound of interest in organic chemistry due to its unique structural features and potential applications. This compound contains a trimethylsilyl group, which is often used in organic synthesis for protection of functional groups, and a butanoic acid moiety, which is a common structural component in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of amino acids using trimethylsilyl groups. One common method involves the reaction of (S)-3-methyl-2-amino butanoic acid with 2-(trimethylsilyl)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as flash chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions. This cleavage releases the active amino acid, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoic acid
  • 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate
  • (2-Phenyl-2-trimethylsilyl)ethoxycarbonyl

Uniqueness

(S)-3-Methyl-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is unique due to its specific combination of a trimethylsilyl protecting group and a butanoic acid moiety. This combination provides distinct reactivity and stability characteristics, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

(2S)-3-methyl-2-(2-trimethylsilylethoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4Si/c1-8(2)9(10(13)14)12-11(15)16-6-7-17(3,4)5/h8-9H,6-7H2,1-5H3,(H,12,15)(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIUEPJGESNDEA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.